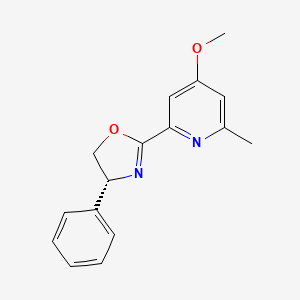
1,3,5-Trifluoro-2-iodo-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trifluoro-2-iodo-4-methoxybenzene is a halogenated aromatic compound characterized by the presence of three fluorine atoms, one iodine atom, and one methoxy group attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Direct Halogenation: The compound can be synthesized through the direct halogenation of benzene derivatives. This involves the stepwise introduction of fluorine and iodine atoms using appropriate halogenating agents under controlled conditions.
Electrophilic Aromatic Substitution: Another method involves electrophilic aromatic substitution reactions, where a benzene ring is first iodinated, followed by fluorination and methoxylation steps.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Processes: Continuous flow chemistry can also be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
1,3,5-Trifluoro-2-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of simpler aromatic compounds.
Substitution Reactions: Substitution reactions, such as nucleophilic aromatic substitution, can occur, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with catalysts like palladium on carbon (Pd/C), facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoro-2-iodo-4-methoxybenzoic acid.
Reduction Products: this compound derivatives with reduced halogen content.
Substitution Products: Amines, alcohols, and other nucleophilic substitution products.
Scientific Research Applications
1,3,5-Trifluoro-2-iodo-4-methoxybenzene has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
1,3,5-Trifluoro-2-iodo-4-methoxybenzene is compared with similar compounds such as 1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene and 1-Iodo-3,5-bis(trifluoromethyl)benzene. Its uniqueness lies in the specific arrangement and combination of halogen atoms and the methoxy group, which confer distinct chemical and physical properties.
Comparison with Similar Compounds
1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene
1-Iodo-3,5-bis(trifluoromethyl)benzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1,3,5-trifluoro-2-iodo-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOVSZRVMSOJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1F)F)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3AR,3a'R,8aS,8a'S)-2,2'-(1-phenylpropane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B8181164.png)




![(2S)-2-[18-[(1S)-1-carboxyethyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B8181199.png)



![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carbaldehyde))](/img/structure/B8181239.png)

